molecular formula C7H8FN B12961934 5-Fluoro-2,4-dimethylpyridine

5-Fluoro-2,4-dimethylpyridine

Cat. No.: B12961934
M. Wt: 125.14 g/mol
InChI Key: MGVPUACXODDLCY-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethylpyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 2,4-dimethylpyridine using reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . This reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 5-Fluoro-2,4-dimethylpyridine, often involves large-scale electrophilic fluorination processes. These methods are optimized for high efficiency and yield, utilizing advanced fluorinating agents and catalysts to ensure the selective introduction of fluorine atoms into the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethylpyridine depends on its specific application. In biological systems, fluorinated compounds often interact with enzymes and receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,4-Dimethylpyridine

Uniqueness

5-Fluoro-2,4-dimethylpyridine is unique due to the specific positioning of the fluorine atom and the two methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as altered reactivity and enhanced stability, making it valuable in various applications .

Properties

IUPAC Name

5-fluoro-2,4-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPUACXODDLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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